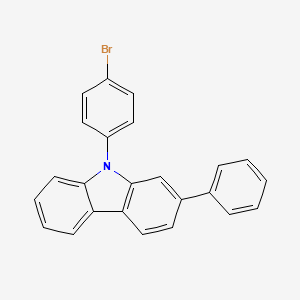

9-(4-Bromophenyl)-2-phenyl-9H-carbazole

Übersicht

Beschreibung

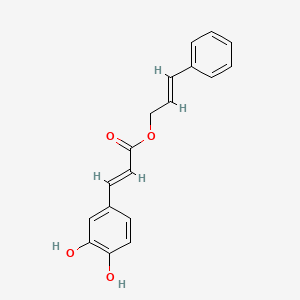

“9-(4-Bromophenyl)-2-phenyl-9H-carbazole” is a chemical compound that plays an important role as an intermediate for pharmaceuticals, organic synthesis, and organic light-emitting diodes (OLEDs) . It is a white to light yellow solid .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 4-bromophenyl ring inclined to the mean plane of the carbazole moiety . In the crystal, molecules stack along [001] and are linked by C-H⋯π interactions forming a corrugated two-dimensional network lying parallel to (100) .Physical And Chemical Properties Analysis

“this compound” is a solid substance that is slightly soluble in water . Its melting point ranges from 147 to 151 °C .Wissenschaftliche Forschungsanwendungen

Luminescence and Thermal Properties

The compound 9-(4-Bromophenyl)-2-phenyl-9H-carbazole, as a biphenyl carbazole-based derivative, has been studied for its luminescence and thermal properties. Research shows that such compounds exhibit high thermal stability and distinct luminescence characteristics. For example, one study reported the thermal decomposition temperatures for similar compounds at around 298 and 368 °C, respectively, and identified maximal emission peaks in the ultraviolet-visible spectrum (Tang et al., 2021).

Synthesis and Chemical Reactions

Carbazole derivatives, including this compound, have been a subject of interest in synthetic chemistry. Various methods have been explored for their synthesis, employing techniques like photostimulated substitution reactions. These methods have been successful in producing a range of substituted carbazoles, demonstrating the versatility of these compounds in chemical synthesis (Budén et al., 2009).

Crystal Structure Analysis

The crystal structures of carbazole derivatives, including those similar to this compound, have been analyzed to understand their molecular and crystal packing interactions. Such studies provide insights into the molecular conformations and the role of van der Waals forces and weak C-H...X interactions in the structural integrity of these compounds (Kubicki et al., 2007).

Electroluminescent and Photophysical Properties

Carbazole derivatives are known for their electroluminescent properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs). Studies have shown that these compounds can be used to create efficient nondoped blue OLEDs and red phosphorescent OLEDs, demonstrating their applicability in advanced electronic and display technologies (Liu et al., 2018).

Anticancer and Antimicrobial Activities

There has been interest in exploring the potential biological activities of carbazole derivatives. For instance, some studies have reported the synthesis of carbazole derivatives and their evaluation for anticancerand antimicrobial activities. These investigations have found that certain synthesized carbazole compounds exhibit significant activity against cancer cell lines and microbial agents, demonstrating their potential in pharmacological applications (Chaudhary & Chaudhary, 2016); (Salih et al., 2016).

Electrochromic and Conductivity Properties

Carbazole derivatives also show promising electrochromic and conductivity properties. For instance, electrochromic materials based on carbazole and phenyl-methanone units have been developed, exhibiting well-defined oxidation and reduction processes, as well as fast switching times. These properties suggest potential applications in electronic devices like memory storage and display technologies (Hu et al., 2013).

Organic Semiconductor Applications

Carbazole derivatives have been explored as organic semiconductors, particularly in the context of organic thin-film transistors (OTFTs). Research in this area focuses on synthesizing and characterizing carbazole-based compounds, assessing their potential as semiconductors for OTFT devices. These studies highlight the significant role of carbazole derivatives in the development of new materials for electronics (Lee et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-(4-bromophenyl)-2-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-19-11-13-20(14-12-19)26-23-9-5-4-8-21(23)22-15-10-18(16-24(22)26)17-6-2-1-3-7-17/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVODYQZHAXWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid](/img/structure/B3338540.png)

![4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3338621.png)

![4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-2-yl-1,3,2-Dioxaborolane](/img/structure/B3338652.png)